molecular formula C21H19N5O2S B2428996 1-benzyl-3-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1014066-77-3

1-benzyl-3-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2428996
M. Wt: 405.48
InChI Key: WTNLKCAWXNAFMT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antibacterial and Antimicrobial Studies

Compounds structurally similar to 1-benzyl-3-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide have been explored for their promising antibacterial activities. For instance, derivatives of pyrazole-1-carboxamide showed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents. These findings are based on a study that synthesized and assessed novel analogs for their microbial inhibitory capacities, suggesting that our compound of interest may also hold similar antibacterial properties (Palkar et al., 2017).

Anticancer Activity

Another area of scientific research where related compounds have shown promise is in the development of anticancer agents. Specifically, thiosemicarbazide derivatives, utilized as precursors for synthesizing heterocyclic compounds like 1,3,4-thiadiazole, have been tested for their antimicrobial activity, which indirectly supports their potential use in anticancer studies (Elmagd et al., 2017). This suggests that our compound could be explored for similar anticancer applications, given its structural similarity.

Enzyme Inhibition

The inhibition of enzymes, such as carbonic anhydrases, is another significant area of research for compounds with a 1,3,4-thiadiazole backbone. Metal complexes of heterocyclic sulfonamide derivatives have been synthesized, displaying strong inhibitory properties against human carbonic anhydrase isoenzymes. This line of research opens up possibilities for the compound to be explored for its enzyme inhibitory properties, potentially contributing to the treatment of conditions associated with aberrant enzyme activity (Büyükkıdan et al., 2013).

Herbicidal Applications

Research into pyrazole-4-carboxamide derivatives has also extended into agrochemical applications, particularly as herbicides. Compounds in this chemical class have been shown to possess herbicidal activity, with specific structural modifications enhancing their efficacy against various weeds while ensuring crop safety. This suggests potential agrochemical research applications for 1-benzyl-3-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide, exploring its utility in developing new herbicides (Ohno et al., 2004).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-15-23-24-21(29-15)22-19(27)18-13-26(12-16-8-4-2-5-9-16)25-20(18)28-14-17-10-6-3-7-11-17/h2-11,13H,12,14H2,1H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNLKCAWXNAFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

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